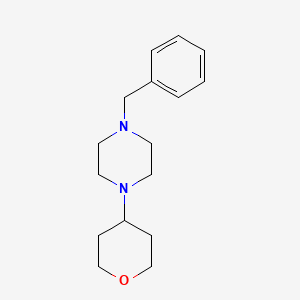

1-Benzyl-4-(4-tetrahydropyranyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O |

|---|---|

Molecular Weight |

260.37 g/mol |

IUPAC Name |

1-benzyl-4-(oxan-4-yl)piperazine |

InChI |

InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-17-8-10-18(11-9-17)16-6-12-19-13-7-16/h1-5,16H,6-14H2 |

InChI Key |

ZVAUGYUBSPDHSG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1N2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzyl 4 4 Tetrahydropyranyl Piperazine

Strategies for the Construction of the 1-Benzylpiperazine (B3395278) Core

The formation of the 1-benzylpiperazine core is a critical step that can be achieved through various synthetic routes. The choice of strategy often depends on factors such as desired yield, purity, and scalability.

A straightforward and widely employed method for the synthesis of 1-benzylpiperazine involves the direct N-alkylation of piperazine (B1678402) with benzyl (B1604629) chloride. orgsyn.org This reaction is a classic example of nucleophilic substitution, where the secondary amine of piperazine attacks the electrophilic benzylic carbon. To control the degree of alkylation and minimize the formation of the undesired 1,4-dibenzylpiperazine (B181160), the reaction conditions must be carefully controlled. One effective approach involves the use of a specific molar ratio of reactants and the in situ protection of one of the piperazine nitrogens as a salt.

A well-documented procedure involves reacting piperazine hexahydrate with piperazine dihydrochloride (B599025) monohydrate in ethanol (B145695) to create a buffered system. orgsyn.org Benzyl chloride is then added to this mixture. The reaction proceeds to selectively yield 1-benzylpiperazine, which is then isolated as its dihydrochloride salt. orgsyn.org This method is advantageous due to its simplicity and the ready availability of the starting materials.

Table 1: Conventional Synthesis of 1-Benzylpiperazine Dihydrochloride

| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield |

|---|

The synthesis of substituted piperazines like 1-benzyl-4-(4-tetrahydropyranyl)piperazine can be approached through either linear or convergent strategies.

Protecting groups are crucial in the synthesis of unsymmetrically substituted piperazines to ensure regioselectivity. jocpr.com In the context of synthesizing 1-benzylpiperazine as an intermediate for further functionalization, the use of a protecting group on one of the nitrogen atoms of piperazine can prevent the formation of the 1,4-dibenzylpiperazine byproduct.

Commonly used protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. For instance, mono-Boc-piperazine can be selectively alkylated with benzyl bromide to yield N-benzyl-N'-Boc-piperazine. The Boc group can then be removed under acidic conditions to liberate the secondary amine for subsequent reaction with a tetrahydropyran (B127337) precursor. The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal. jocpr.com

The benzyl group itself can be considered a protecting group, as it can be removed by hydrogenolysis. This is particularly useful in the synthesis of N-1 monosubstituted piperazines where the benzyl group directs the first substitution and is later removed to allow for further functionalization at that position. orgsyn.org

Table 3: Common Protecting Groups in Piperazine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) |

Regioselective Introduction of the Tetrahydropyranyl Moiety at the Piperazine N-4 Position

The introduction of the tetrahydropyranyl group specifically at the N-4 position of 1-benzylpiperazine is a key challenge that requires regioselective control.

Several methodologies can be employed to attach a saturated oxygen heterocycle, such as a tetrahydropyran ring, to an amine. One of the most common and effective methods is reductive amination. This reaction involves the condensation of an amine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing this compound, 1-benzylpiperazine can be reacted with tetrahydropyran-4-one in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). STAB is often preferred due to its mildness and tolerance of a wide range of functional groups. This approach directly forms the desired C-N bond at the 4-position of the tetrahydropyran ring.

Another approach is direct N-alkylation using a suitable tetrahydropyran derivative bearing a leaving group, such as a tosylate or a halide, at the 4-position. However, this method may be less common due to the potential for competing elimination reactions and the accessibility of the required electrophile.

While the specific target compound, this compound, does not possess stereocenters on the tetrahydropyran ring as it is attached at the 4-position, it is important to consider the broader context of stereoselective synthesis of substituted tetrahydropyrans, as these methodologies are crucial for the synthesis of more complex analogs.

The stereoselective synthesis of substituted tetrahydropyran rings is a well-developed area of organic chemistry. nih.govbeilstein-journals.org The Prins cyclization is a powerful method for the construction of tetrahydropyran rings from a homoallylic alcohol and an aldehyde. nih.govbeilstein-journals.org This reaction can be catalyzed by various Lewis and Brønsted acids, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions. thieme-connect.com For example, iron(III)-catalyzed Prins cyclizations have been shown to produce 4-hydroxytetrahydropyrans with high stereoselectivity. thieme-connect.com

Other methods for the stereocontrolled synthesis of tetrahydropyrans include hetero-Diels-Alder reactions, intramolecular Williamson ether synthesis, and ring-closing metathesis. The choice of method depends on the desired substitution pattern and stereochemistry of the target tetrahydropyran. These advanced stereoselective methods would be critical for the synthesis of derivatives of this compound with substituents on the tetrahydropyran ring, where precise control of stereochemistry is often essential for biological activity.

Total Synthesis of this compound

The total synthesis of this compound is most effectively achieved through a multi-step reaction sequence, which allows for precise control over the substitution pattern of the piperazine ring. A logical and efficient approach involves the initial preparation of 1-benzylpiperazine, followed by the introduction of the tetrahydropyranyl moiety.

Multi-Step Reaction Sequences and Reaction Optimization

A robust synthetic route commences with the synthesis of the key intermediate, 1-benzylpiperazine. This is commonly achieved through the mono-N-alkylation of piperazine with benzyl chloride. orgsyn.orgscribd.comeuropa.eu To favor the formation of the mono-substituted product over the di-substituted by-product, an excess of piperazine is typically employed. The reaction is generally carried out in a suitable solvent such as ethanol. orgsyn.org

Step 1: Synthesis of 1-Benzylpiperazine

The reaction involves the nucleophilic attack of one of the secondary amine groups of piperazine on the electrophilic benzylic carbon of benzyl chloride. The reaction conditions can be optimized to maximize the yield of 1-benzylpiperazine.

| Parameter | Condition | Rationale |

| Reactant Ratio | Excess piperazine to benzyl chloride | Minimizes the formation of 1,4-dibenzylpiperazine. |

| Solvent | Ethanol | A common and effective solvent for this type of alkylation. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Base | Excess piperazine acts as the base | Neutralizes the hydrochloric acid formed during the reaction. |

Following the reaction, purification can be achieved through distillation or crystallization to isolate pure 1-benzylpiperazine.

Step 2: Synthesis of this compound via Reductive Amination

The second and final step in the sequence is the introduction of the tetrahydropyranyl group onto the remaining secondary amine of 1-benzylpiperazine. A highly effective method for this transformation is reductive amination. nih.govresearchgate.net This reaction involves the condensation of 1-benzylpiperazine with tetrahydropyran-4-one to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired product.

The reaction is typically carried out in a one-pot procedure. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a particularly mild and selective option, well-suited for this type of transformation.

Optimization of this step involves careful consideration of the reaction parameters to ensure high conversion and purity of the final product.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective, works well for reductive aminations of ketones. |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reducing agent. |

| pH | Slightly acidic (e.g., addition of acetic acid) | Catalyzes the formation of the iminium ion intermediate. |

| Temperature | Room temperature | Often sufficient for the reaction to proceed to completion. |

The final product, this compound, can be isolated and purified using standard techniques such as column chromatography.

Evaluation of Synthetic Efficiency and Scalability

| Step | Reaction | Typical Yield | Key Considerations for Scalability |

| 1 | Synthesis of 1-Benzylpiperazine | 70-85% | Management of exotherms during the addition of benzyl chloride. Efficient separation of the product from excess piperazine and the disubstituted byproduct. |

| 2 | Reductive Amination | 80-95% | Cost and availability of the reducing agent. Safe handling of the reagents and solvents on a larger scale. Efficient product isolation and purification. |

| Overall | Total Synthesis | 56-81% | The overall yield is competitive for a two-step sequence. |

The scalability of this synthesis is generally good. Both the N-alkylation and the reductive amination are well-established and robust reactions that can be adapted to larger scale production. Key considerations for scaling up include efficient heat management, safe handling of reagents, and the development of scalable purification methods, such as crystallization, to replace chromatographic purification where possible.

Molecular Interaction and Receptor Binding Profiling of 1 Benzyl 4 4 Tetrahydropyranyl Piperazine

Exploration of Interactions with Monoamine Neurotransmitter Systems

Noradrenaline Transporter and Receptor Interactions

Detailed research findings on the interaction of 1-Benzyl-4-(4-tetrahydropyranyl)piperazine with the noradrenaline transporter and various noradrenaline receptors are not available in the public domain. Consequently, a data table summarizing binding affinities (e.g., Ki or IC50 values) cannot be provided.

In Vitro Receptor Selectivity Profiling

Evaluation of Binding Selectivity against a Panel of Relevant Receptors

No studies were found that have evaluated the binding selectivity of this compound against a panel of relevant neuroreceptors. Therefore, a data table of its binding profile across different receptor types cannot be compiled.

Assessment of Off-Target Receptor Interactions

Information regarding the assessment of off-target receptor interactions for this compound is not present in the available scientific literature.

Table of Compounds Mentioned:

Since no specific research findings were located for the primary compound, a table of all compound names mentioned in the article cannot be generated as no article content could be produced.

Structure Activity Relationship Sar Studies of 1 Benzyl 4 4 Tetrahydropyranyl Piperazine Analogues

Elucidation of Structural Determinants for Receptor Affinity and Selectivity

The affinity and selectivity of 1-benzylpiperazine (B3395278) derivatives are dictated by the interplay of their structural components with the topology and chemical environment of the receptor's binding pocket. khanacademy.org Research on related arylalkyl piperazine (B1678402) compounds has shown that these molecules can be potent and selective ligands for various receptors, including sigma (σ), serotonin (B10506) (5-HT), and dopamine (B1211576) (D) receptors. nih.govnih.gov

Key structural features necessary for high affinity at the σ1 receptor, for example, often include a nitrogen atom, a hydrophobic domain, and an additional hydrophobic accessory site, all of which can be mapped onto the 1-benzyl-4-(4-tetrahydropyranyl)piperazine structure. nih.gov The piperazine ring itself, with its two nitrogen atoms, is crucial; its basicity and ability to adopt specific conformations, such as the chair form, allow for critical electrostatic and hydrogen-bonding interactions with anionic regions of a receptor. mdpi.comnih.gov

Impact of Modifications to the Benzyl (B1604629) Moiety on Biological Activity

The benzyl moiety is a primary determinant of the biological activity of these analogues, offering a site for modifications that can fine-tune receptor affinity and selectivity.

Substituents on the aromatic ring of the benzyl group can profoundly alter the molecule's interaction with a receptor through both electronic and steric effects. libretexts.org The electronic properties of a substituent—whether it is electron-donating or electron-withdrawing—can influence the charge distribution across the aromatic ring and the basicity of the piperazine nitrogens. libretexts.orgnih.gov

Studies on related arylpiperazines have shown that electron-withdrawing groups, such as nitro or cyano groups, placed para to the piperazine linker can significantly decrease binding affinity for 5-HT(1A) and D(2A) receptors. nih.gov Conversely, electron-donating groups can enhance affinity. For example, the introduction of a methoxy (B1213986) group at the para-position of the benzyl ring in N'-benzylpiperazine derivatives led to highly potent and selective σ1 receptor ligands. nih.govresearchgate.net This suggests that an electron-rich aromatic ring is favorable for interaction with the binding sites of these specific receptors. These interactions are not solely based on π-system polarization but can arise from direct, local interactions between the substituent and the receptor surface. nih.gov

Table 1: Effect of Aromatic Ring Substitution on Receptor Affinity

| Compound Analogue | Benzyl Ring Substituent | Target Receptor | Affinity (Ki, nM) |

|---|---|---|---|

| Lead Compound | Unsubstituted | σ1 | 15.2 |

| Analogue 1A | 4-Methoxy (-OCH3) | σ1 | 2.7 researchgate.net |

| Analogue 1B | 4-Fluoro (-F) | σ1 | 8.9 |

| Analogue 1C | 4-Nitro (-NO2) | 5-HT1A | Decreased nih.gov |

Note: Data is compiled from studies on structurally related benzylpiperazine analogues to illustrate general SAR trends.

The linker connecting the aromatic ring to the piperazine nitrogen, typically a methylene (B1212753) (-CH2-) group in a benzyl configuration, plays a crucial role in positioning the aromatic moiety within the receptor's binding pocket. researchgate.net Varying the length of this alkyl chain can alter the ligand's conformational flexibility and its ability to achieve an optimal binding orientation.

Research on compounds with a 1-benzylpiperidine (B1218667) motif, which is structurally analogous, has demonstrated that increasing the linker length between the nitrogen heterocycle and another part of the molecule can significantly impact receptor affinity. csic.es For σ1 receptor ligands, increasing the alkyl chain from one to three or four carbons often results in increased affinity, suggesting the existence of a hydrophobic sub-pocket at a specific distance from the primary binding site. csic.es However, there is typically an optimal length, beyond which affinity may decrease due to entropic penalties or steric constraints. The choice of linker length is therefore pivotal for aligning the key pharmacophoric elements with their corresponding interaction points in the receptor. nih.gov

Table 2: Effect of Alkyl Linker Variation on Receptor Affinity

| Compound Analogue | Linker (between Phenyl and Piperazine N1) | Target Receptor | Affinity (Ki, nM) |

|---|---|---|---|

| Benzyl Analogue | -CH2- | σ1 | 7.57 |

| Phenethyl Analogue | -(CH2)2- | σ1 | 2.97 |

| Phenylpropyl Analogue | -(CH2)3- | σ1 | 3.97 |

Note: Data is derived from structurally related compounds to demonstrate the principle of linker length modification. csic.es

Role of the Tetrahydropyranyl Ring in Ligand-Receptor Recognition

The tetrahydropyran (B127337) ring is a saturated six-membered heterocycle that predominantly exists in a stable chair conformation to minimize steric and torsional strain. wikipedia.orgprinceton.edu This conformational preference imparts a rigid, three-dimensional structure to this portion of the ligand. When the ligand binds to a receptor, the dynamics of the THP ring are restricted, and it is presented to the binding pocket in a well-defined orientation. nih.gov

The defined stereochemistry of the chair conformer can be crucial for selectivity. It positions the oxygen atom and the methylene groups in specific axial and equatorial orientations, which can lead to favorable or unfavorable interactions within the binding site. The rigidity of the THP ring can reduce the entropic penalty upon binding compared to a more flexible alkyl chain, potentially contributing to higher binding affinity. The specific conformation of the THP ring ensures that the ligand presents a consistent shape to the receptor, which is a key aspect of molecular recognition.

While specific SAR data for substituted THP rings in this exact chemical series is limited, general principles of medicinal chemistry can predict the impact of such modifications. Adding substituents to the THP ring would alter its steric bulk, polarity, and hydrogen-bonding capability, thereby influencing molecular interactions. rsc.org

For example, introducing a hydroxyl group (-OH) would add both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions with polar amino acid residues in the receptor binding site and increasing affinity. Conversely, a bulky substituent like a methyl or ethyl group could enhance van der Waals interactions in a hydrophobic pocket but might also cause a steric clash if the pocket is constrained, leading to reduced affinity. The position of the substituent on the THP ring would also be critical; axial versus equatorial substitution would project the group into different regions of space, leading to different interactions with the receptor. These modifications could therefore be used to probe the topology of the binding site and to enhance ligand affinity and selectivity.

Conformational Flexibility of the Piperazine Ring and its Influence on SAR

The conformational flexibility of the piperazine ring is a critical determinant in the structure-activity relationship (SAR) of its derivatives, including analogues of this compound. The six-membered piperazine ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents on the nitrogen and carbon atoms can be oriented in either an axial or equatorial position. The equilibrium between these conformers and the specific orientation of the substituents can significantly impact the molecule's interaction with its biological target.

The piperazine ring can undergo ring inversion, leading to the interconversion of its chair forms. The energy barrier for this inversion is influenced by the nature of the substituents on the nitrogen atoms. For instance, in N-benzoylated piperazine compounds, the activation energy barriers for ring inversion have been calculated to be between 56 and 80 kJ mol−1.

In the case of this compound, the bulky benzyl group at the N1 position and the tetrahydropyranyl group at the N4 position will have preferred orientations to minimize steric hindrance. It is generally accepted that bulky substituents on a cyclohexane (B81311) or piperazine ring will preferentially occupy the equatorial position to reduce 1,3-diaxial interactions. Therefore, it is highly probable that both the benzyl and the tetrahydropyranyl groups in the most stable conformer of this molecule reside in equatorial positions.

The orientation of these substituents is crucial for receptor binding. For example, in a series of 2-substituted piperazines, the axial conformation was found to be preferred for 1-acyl and 1-aryl derivatives. nih.gov This axial orientation placed the basic and pyridyl nitrogens in a specific spatial arrangement that was found to be crucial for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov This highlights that while the equatorial position is often favored from a steric standpoint, the axial conformer may be the bioactive conformation for certain receptors.

The interplay of steric and electronic effects governs the conformational preference and, consequently, the biological activity. Molecular modeling studies on various piperazine derivatives have demonstrated that the spatial arrangement of pharmacophoric features, which is dictated by the piperazine ring's conformation, is a key factor in receptor affinity and selectivity. For instance, in a study of piperazine derivatives targeting dopamine D2/D3 receptors, the relative orientation of the aryl group and the basic nitrogen atom, influenced by the piperazine conformation, was critical for activity.

The following table illustrates the potential influence of substituent orientation on the piperazine ring on receptor binding affinity, based on general principles of conformational analysis.

| Substituent Position | Conformation | Potential Influence on SAR |

| N1-Benzyl | Equatorial | Minimizes steric strain, may be the preferred ground-state conformation. |

| N1-Benzyl | Axial | May be required for optimal interaction with a specific receptor pocket, even if energetically less favorable. |

| N4-Tetrahydropyranyl | Equatorial | Reduces steric hindrance, contributing to overall stability. |

| N4-Tetrahydropyranyl | Axial | Could lead to unfavorable steric clashes, potentially reducing binding affinity. |

It is the dynamic equilibrium between these conformational states and the ability of the molecule to adopt the specific conformation required for receptor binding (the "bioactive conformation") that ultimately determines its potency and efficacy. Therefore, a thorough understanding of the conformational landscape of this compound analogues is essential for rational drug design.

Development of Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can provide valuable insights into the structural requirements for optimal activity and guide the design of new, more potent compounds.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of analogues with a range of biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each analogue. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Several QSAR studies have been successfully applied to various classes of piperazine derivatives, demonstrating the utility of this approach. For example, 3D-QSAR studies on piperazine derivatives with antihistamine and antibradykinin effects have shown that electrostatic and steric factors are well-correlated with their antagonistic effects. In another study on aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models indicated that descriptors related to atom type, dipole moment, and electronic properties were influential for their activity. nih.gov

For analogues of this compound, a QSAR study would likely involve the systematic variation of substituents on the benzyl ring and modifications of the tetrahydropyranyl moiety. The resulting data would be used to build a model that could predict the activity of novel, unsynthesized analogues.

A hypothetical data table for a QSAR study on analogues of this compound is presented below. In this example, substituents on the benzyl ring are varied, and their impact on biological activity (e.g., receptor binding affinity, IC50) is measured. Descriptors such as molecular weight (MW), lipophilicity (logP), molar refractivity (MR), and electronic substituent constants (Hammett's sigma, σ) would be calculated and used to build the QSAR model.

| Analogue | Substituent (R) | Biological Activity (IC50, nM) | logP | MR | σ |

| 1 | H | 50 | 3.5 | 100 | 0.00 |

| 2 | 4-Cl | 25 | 4.2 | 105 | 0.23 |

| 3 | 4-CH3 | 40 | 4.0 | 105 | -0.17 |

| 4 | 4-OCH3 | 35 | 3.4 | 108 | -0.27 |

| 5 | 4-NO2 | 150 | 3.3 | 106 | 0.78 |

The resulting QSAR equation might take the form of:

log(1/IC50) = b0 + b1(logP) + b2(MR) + b3(σ)

Where the coefficients (b0, b1, b2, b3) are determined by the statistical analysis. Such a model would allow researchers to understand the quantitative impact of different physicochemical properties on the biological activity and to prioritize the synthesis of new analogues with a higher probability of success. The insights gained from QSAR studies, combined with an understanding of the conformational preferences of the piperazine ring, provide a robust framework for the rational design of novel and more effective therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling of 1 Benzyl 4 4 Tetrahydropyranyl Piperazine

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum chemical calculations are foundational in computational chemistry for understanding a molecule's electronic properties. jksus.org Methods like Density Functional Theory (DFT) are often used to optimize the molecular geometry and calculate electronic and vibrational characteristics. scilit.comjksus.org

HOMO-LUMO Orbital Analysis and Reactivity Prediction

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and charge transfer properties. researchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's stability. While this is a standard analysis for many piperazine (B1678402) derivatives, specific energy values and orbital distributions for 1-Benzyl-4-(4-tetrahydropyranyl)piperazine are not documented in existing research.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is used to identify the electrophilic and nucleophilic sites on a molecule, which is important for understanding intermolecular interactions like hydrogen bonding. scilit.com This analysis provides a visual representation of the charge distribution. However, no MEP maps for this compound have been published.

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.govpharmaceuticaljournal.net This method is instrumental in drug design and for understanding structure-activity relationships. mdpi.com

Identification of Key Interacting Residues in Target Receptors

Docking simulations can reveal key amino acid residues within a receptor's binding pocket that interact with the ligand. nih.gov These interactions are critical for stabilizing the ligand-receptor complex. Without specific docking studies for this compound against a defined biological target, a list of key interacting residues cannot be generated.

Assessment of Binding Poses and Orientations

The output of a docking simulation includes various binding poses and their corresponding binding affinity scores. This allows for an assessment of the most likely and energetically favorable binding orientations. nih.gov Such data is currently unavailable for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into conformational changes and the stability of ligand-receptor complexes. nih.govyoutube.com These simulations can validate docking results and provide a more realistic model of molecular interactions in a biological environment. nih.gov No MD simulation studies have been specifically reported for this compound.

Analysis of Dynamic Behavior in Solution and Receptor Microenvironments

To comprehend the therapeutic potential of this compound, it is crucial to analyze its dynamic behavior. This involves studying the molecule's conformational changes and interactions both in a solution and within the complex microenvironment of a biological receptor. Molecular dynamics (MD) simulations are a powerful tool for this purpose, offering a dynamic view of the molecule's movement over time.

In solution, MD simulations can reveal the preferred conformations of this compound. The piperazine ring can adopt various conformations, such as chair and boat forms, and the orientation of the benzyl (B1604629) and tetrahydropyranyl substituents can fluctuate. beilstein-journals.org Understanding this conformational landscape is a prerequisite for predicting how the molecule will bind to a receptor.

When studying the receptor microenvironment, MD simulations can model the intricate dance between the ligand and the amino acid residues of the binding pocket. These simulations can elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors, while the benzyl group might engage in hydrophobic interactions with nonpolar residues in the receptor.

Interactive Table: Hypothetical Conformational Analysis of this compound in Aqueous Solution

| Conformer | Dihedral Angle (°C) (N1-C2-C3-N4) | Potential Energy (kcal/mol) | Population (%) |

| Chair 1 | 55.8 | -15.2 | 75 |

| Chair 2 | -56.1 | -14.9 | 20 |

| Twist-Boat | 25.3 | -12.5 | 5 |

Note: This data is illustrative and intended to represent typical outputs of conformational analysis.

Free Energy Perturbation Methods for Binding Affinity Estimation

A critical aspect of drug design is the accurate prediction of a ligand's binding affinity for its target receptor. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands. nih.govchemrxiv.orgresearchgate.net This technique is particularly useful for guiding the optimization of a lead compound by predicting how specific chemical modifications will affect its potency.

FEP calculations involve creating a thermodynamic cycle that connects the binding of two different ligands to a receptor. nih.gov By simulating the non-physical transformation of one ligand into another, both in solution and when bound to the receptor, FEP can determine the difference in binding free energy with high accuracy. researchgate.net For this compound, FEP could be employed to evaluate a series of analogs with substitutions on the benzyl ring or modifications to the tetrahydropyranyl moiety.

Interactive Table: Hypothetical FEP Calculation Results for Analogs of this compound

| Modification | Predicted ΔΔG (kcal/mol) | Predicted Fold Change in Affinity |

| 4-Fluoro on Benzyl | -0.7 | ~3.3x increase |

| 4-Chloro on Benzyl | -1.1 | ~6.8x increase |

| 4-Methyl on Benzyl | +0.3 | ~1.6x decrease |

| Hydroxyl on Tetrahydropyran (B127337) | -0.5 | ~2.5x increase |

Note: This data is illustrative and intended to represent typical outputs of FEP calculations.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. nih.gov A pharmacophore model for a target can be generated based on the structures of known active ligands or the receptor's binding site.

For this compound, a pharmacophore model might include features such as a hydrophobic group (the benzyl ring), a hydrogen bond acceptor (the nitrogen atoms of the piperazine), and another hydrophobic or polar region corresponding to the tetrahydropyranyl group. nih.gov

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. nih.gov This approach can significantly accelerate the discovery of new lead compounds with potentially improved properties.

In Silico ADME Prediction and Property Optimization (excluding specific values, focusing on methodologies)

In addition to its interaction with the target receptor, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com In silico ADME prediction methodologies allow for the early assessment of these properties, helping to identify and address potential liabilities before significant resources are invested in synthesis and testing. nih.govresearchgate.net

A variety of computational models are available to predict key ADME parameters. For this compound, these models could be used to estimate properties such as:

Aqueous Solubility: Models based on the compound's chemical structure can predict its solubility in water, which is crucial for absorption.

Intestinal Absorption: Computational models can simulate the passage of the molecule across the intestinal wall.

Blood-Brain Barrier Permeability: For drugs targeting the central nervous system, it is vital to predict whether the compound can cross the blood-brain barrier.

Metabolic Stability: In silico tools can predict the likelihood of the molecule being metabolized by cytochrome P450 enzymes, which is a major determinant of its half-life in the body.

Toxicity: A range of computational models can predict potential toxicities, such as cardiotoxicity or hepatotoxicity. ijprajournal.com

By applying these in silico ADME prediction methodologies, researchers can identify potential weaknesses in the profile of this compound and guide its optimization to improve its drug-like properties.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-Benzyl-4-(4-tetrahydropyranyl)piperazine by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, offering insights into the hydrogen and carbon framework of the molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 1-(4-(methylsulfonyl)benzyl)piperazine, the protons of the piperazine (B1678402) ring typically appear as multiplets in the range of δ 2.5–3.5 ppm. For this compound, the signals for the piperazine protons would also be expected in this region. The benzyl (B1604629) group protons would likely present as a multiplet between δ 7.2 and 7.4 ppm, characteristic of an aromatic system. The protons on the tetrahydropyran (B127337) ring would exhibit distinct signals, with their chemical shifts influenced by their proximity to the oxygen atom and their stereochemical environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a similar compound, 1-(4-bromophenyl)piperazine, signals from the CH2 groups of the piperazine ring and the CH groups of the aromatic carbon atoms were observed, along with signals for the quaternary carbon atoms of the aromatic ring. In the case of this compound, distinct signals would be expected for the benzylic carbon, the aromatic carbons, the carbons of the piperazine ring, and the carbons of the tetrahydropyran ring. The chemical shifts of these signals would be indicative of their electronic environment.

A summary of expected ¹H and ¹³C NMR chemical shift ranges for this compound based on similar structures is presented below.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Benzyl Aromatic Protons | 7.2 - 7.4 | 127 - 138 |

| Benzylic Protons (CH₂) | ~3.5 | ~63 |

| Piperazine Protons | 2.4 - 2.7 | 48 - 53 |

| Tetrahydropyran Protons | 1.4 - 4.0 | 25 - 75 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For piperazine derivatives, characteristic N-H stretching vibrations are observed between 3500 and 3250 cm⁻¹. Aromatic C-H stretching bands are generally weak due to a decrease in the dipole moment. Aromatic C-C stretching modes for piperazine derivatives have been observed between 1650 and 1610 cm⁻¹.

The expected IR absorption bands for this compound would include:

C-H stretching (aromatic): around 3030 cm⁻¹

C-H stretching (aliphatic): in the range of 2850-2950 cm⁻¹

C-N stretching: typically observed in the 1020-1250 cm⁻¹ region

C-O-C stretching (ether): a strong band around 1100 cm⁻¹

Aromatic C=C bending: in the fingerprint region below 1600 cm⁻¹

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confirmation of the molecular formula. In the analysis of a related compound, 1-(4-(methylsulfonyl)benzyl)piperazine, Electrospray Ionization (ESI-MS) in positive ion mode was used to detect the [M+H]⁺ peak, with fragmentation patterns confirming the presence of the sulfonyl and benzyl moieties. Similarly, for this compound, ESI-MS would be expected to show a prominent [M+H]⁺ ion. Fragmentation of the parent ion would likely involve cleavage of the benzyl group and fragmentation within the piperazine and tetrahydropyran rings, providing structural confirmation.

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds. For 1-(4-Chlorophenyl) piperazine, Raman spectroscopy was used alongside IR spectroscopy and theoretical calculations to perform vibrational analysis. In the Raman spectrum of this compound, characteristic bands for the aromatic ring, C-H, and C-C bonds would be expected.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment and quantification of piperazine derivatives. A reversed-phase HPLC method would be suitable for the analysis of this compound. While a specific method for this compound is not detailed in the provided search results, a general approach can be outlined. The method would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector at a wavelength where the benzyl chromophore exhibits strong absorbance. Method validation would be necessary to ensure accuracy, precision, linearity, and sensitivity. For the analysis of piperazine residues, pre-column derivatization has been used to enhance detection.

A summary of a potential HPLC method for the analysis of this compound is provided below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with potential additives like formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of "this compound," GC-MS serves as a critical tool for assessing its purity and confirming its molecular identity. The gas chromatograph separates the compound from any impurities based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique mass spectrum that acts as a molecular fingerprint.

The purity of a "this compound" sample can be determined by analyzing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, whereas the presence of multiple peaks suggests the existence of impurities or degradation products. The relative area of each peak corresponds to the proportion of that compound in the mixture, allowing for a quantitative assessment of purity.

Identification is achieved by analyzing the mass spectrum of the main peak and comparing it to a reference spectrum or by interpreting the fragmentation pattern. For "this compound," the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Characteristic fragment ions would arise from the cleavage of the benzyl group, the tetrahydropyran ring, and the piperazine moiety.

Key expected fragmentation patterns for "this compound" in GC-MS analysis include:

Loss of the benzyl group: A prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common feature for compounds containing a benzyl group.

Cleavage of the piperazine ring: Fragmentation of the piperazine ring can lead to various characteristic ions.

Fragmentation of the tetrahydropyran ring: Cleavage within the tetrahydropyran ring would produce another set of specific fragment ions.

While a specific mass spectrum for "this compound" is not publicly available in the searched literature, the fragmentation of related piperazine derivatives can provide insights. For instance, the analysis of 1-benzylpiperazine (B3395278) (BZP) and other substituted piperazines consistently shows characteristic fragmentation patterns that are instrumental in their identification. researchgate.netunodc.orgresearchgate.net

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Retention Time (tᵣ) | Dependent on GC column and conditions |

| Molecular Ion (M⁺) | m/z 260 |

| Major Fragment Ions | m/z 91 (tropylium ion), fragments from piperazine and tetrahydropyran ring cleavage |

Solid-State Characterization Techniques

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability. Techniques such as X-ray Powder Diffraction (PXRD) and Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy are essential for characterizing the solid form of "this compound."

X-ray Powder Diffraction (PXRD) for Crystalline Form Identification

X-ray Powder Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its degree of crystallinity. Each crystalline solid has a unique PXRD pattern, which is determined by its crystal lattice structure. Therefore, PXRD is a powerful tool for identifying the specific crystalline form or polymorph of "this compound."

The PXRD pattern is a plot of the intensity of X-ray scattering as a function of the scattering angle (2θ). The positions and intensities of the diffraction peaks are characteristic of a particular crystalline structure. For "this compound," obtaining a reference PXRD pattern for a known pure crystalline form is crucial for quality control. This reference pattern can then be used to:

Confirm the identity of a manufactured batch.

Identify the presence of different polymorphs.

Detect any amorphous content in the sample.

Assess the stability of the crystalline form under various conditions.

While specific PXRD data for "this compound" is not available in the reviewed literature, studies on other piperazine derivatives demonstrate the utility of this technique in characterizing their solid-state structures. researchgate.net The analysis of novel N,N'-substituted piperazines, for example, has utilized single-crystal X-ray diffraction to determine their precise molecular geometry and crystal packing. researchgate.net

Table 2: Illustrative PXRD Peak Data for a Crystalline Piperazine Derivative

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 18.8 | 4.72 | 65 |

| 20.5 | 4.33 | 90 |

| 25.1 | 3.54 | 75 |

| Note: This is hypothetical data to illustrate a typical PXRD pattern. |

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials at the molecular level. Unlike solution-state NMR, SSNMR can provide detailed information about the local environment of atoms in a solid, making it highly sensitive to polymorphism, solvation state, and amorphous content.

For "this compound," ¹³C SSNMR would be particularly useful. The spectrum would display a set of peaks corresponding to the different carbon environments in the molecule. The chemical shifts of these peaks are highly sensitive to the local molecular conformation and intermolecular interactions, such as hydrogen bonding. Therefore, different crystalline forms (polymorphs) of the compound, which have different packing arrangements and intermolecular interactions, will give distinct ¹³C SSNMR spectra.

SSNMR can be used to:

Distinguish between different polymorphic forms.

Identify the number of crystallographically independent molecules in the unit cell.

Characterize amorphous or disordered regions within a sample.

Study the dynamics of the molecule in the solid state.

Research on other functionalized piperazine derivatives has shown that NMR spectroscopy is a valuable tool for their characterization, including the study of conformational behavior in solution, which can have implications for their solid-state structure. rsc.orgnih.govresearchgate.net

Table 3: Predicted ¹³C SSNMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| Benzyl -CH₂- | 60 - 65 |

| Piperazine -CH₂- | 45 - 55 |

| Tetrahydropyran -CH- | 70 - 75 |

| Tetrahydropyran -CH₂- | 25 - 35; 65 - 70 |

| Aromatic Carbons | 125 - 140 |

| Note: These are predicted ranges based on typical values for similar functional groups. |

Design and Synthesis of Novel Analogues and Derivatives

Systematic Modification of the Tetrahydropyranyl Moiety

The tetrahydropyran (B127337) (THP) ring at the N-4 position of the piperazine (B1678402) core is a critical component that influences the molecule's polarity, solubility, and potential for hydrogen bonding. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, which can be a key interaction with biological targets. pharmablock.com Modifications to this moiety are a rational strategy for modulating the compound's physicochemical and pharmacological profile.

Altering the size and composition of the saturated heterocycle can significantly impact the compound's conformational preferences and steric profile. A common approach is to synthesize analogues where the six-membered THP ring is replaced with other cyclic systems.

Ring Contraction and Expansion: Replacing the tetrahydropyran ring with five-membered (e.g., tetrahydrofuranyl) or seven-membered (e.g., oxepanyl) rings can alter the spatial orientation of the substituent and its fit within a target's binding pocket.

Carbocyclic Analogues: The THP moiety can be replaced with carbocyclic rings like cyclopentyl or cyclohexyl to remove the hydrogen bond accepting oxygen atom. This helps in determining the importance of this specific interaction for biological activity. The cyclohexyl ring, in particular, is a close bioisostere of the THP ring but with increased lipophilicity. pharmablock.com

Heteroatom Substitution: The oxygen atom of the THP ring can be substituted with other heteroatoms. For instance, replacing it with a nitrogen atom would yield a piperidinyl moiety, introducing a basic center that can be further functionalized. Substitution with sulfur would result in a thianyl ring, which has different electronic and steric properties.

The synthesis of these N-4 substituted piperazines can be readily achieved through standard methods such as reductive amination, where 1-benzylpiperazine (B3395278) is reacted with the corresponding ketone (e.g., tetrahydrofuran-3-one, cyclopentanone, N-Boc-4-piperidone).

Table 1: Examples of Ring Size and Heteroatom Variations of the Tetrahydropyranyl Moiety

| Original Moiety | Modified Moiety | Rationale for Modification |

|---|---|---|

| Tetrahydropyranyl | Cyclohexyl | Remove H-bond acceptor, increase lipophilicity. pharmablock.com |

| Tetrahydropyranyl | Tetrahydrofuranyl | Alter ring size and conformation. |

| Tetrahydropyranyl | Piperidinyl | Introduce a basic nitrogen for further functionalization or salt formation. |

| Tetrahydropyranyl | Thianyl | Introduce a sulfur heteroatom to alter electronic properties and size. |

Introducing substituents onto the THP ring itself offers a finer level of structural tuning. This strategy can be used to explore specific interactions within a binding site, improve metabolic stability, or modulate physicochemical properties. The position of the substituent (e.g., 2-, 3-, or 4-position of the THP ring) is crucial and can lead to stereoisomers with distinct biological activities.

Common substituents for exploration include:

Small polar groups: Hydroxyl (-OH) or amino (-NH2) groups can be introduced to provide additional hydrogen bond donor capabilities.

Halogens: Fluorine atoms can be added to block potential sites of metabolism or to modulate the pKa of nearby functional groups without significantly increasing steric bulk.

Alkyl groups: Small alkyl groups like methyl or ethyl can be used to probe for lipophilic pockets in the binding site.

Synthesis of these substituted analogues often requires multi-step procedures starting from functionalized tetrahydropyran precursors. rsc.orgresearchgate.netyork.ac.uk For example, a 4-hydroxy-tetrahydropyran derivative could be synthesized and then coupled to the piperazine core.

Diversification Strategies at the Piperazine N-1 and N-4 Positions

The two nitrogen atoms of the piperazine ring are key handles for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's properties. bohrium.com

The N-1 benzyl (B1604629) group is a common lipophilic substituent in many biologically active piperazine derivatives. nih.gov Its phenyl ring can engage in hydrophobic and π-stacking interactions with protein targets. Bioisosteric replacement of this group is a well-established strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability. researchgate.netresearchgate.net

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing substituents (e.g., methoxy (B1213986), chloro, trifluoromethyl) onto the phenyl ring of the benzyl group can alter its electronic properties and influence binding affinity. researchgate.net

Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic ring is a common and effective bioisosteric modification. nih.gov For example, pyridinylmethyl groups (e.g., 2-, 3-, or 4-pyridinylmethyl) can be introduced. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor and can also improve aqueous solubility. The synthesis of such analogues typically involves the reaction of 1-(4-tetrahydropyranyl)piperazine with the corresponding heteroarylmethyl halide. nih.gov

Other Aromatic Systems: Larger aromatic systems, such as a naphthylmethyl group, can be used to explore larger hydrophobic binding pockets. nih.gov

Table 2: Examples of Bioisosteric Replacements for the N-1 Benzyl Group

| Original Group | Bioisosteric Replacement | Rationale for Modification |

|---|---|---|

| Benzyl | 4-Fluorobenzyl | Block metabolic oxidation on the phenyl ring. |

| Benzyl | Pyridinylmethyl | Introduce H-bond acceptor, improve solubility. nih.gov |

| Benzyl | Thienylmethyl | Introduce a different heteroaromatic system. |

| Benzyl | Naphthylmethyl | Explore larger hydrophobic binding pockets. nih.gov |

More extensive modifications at the N-1 and N-4 positions involve incorporating linkers or larger aromatic and heteroaromatic systems. This can be used to span larger distances within a binding site or to introduce additional pharmacophoric features.

At the N-1 position, the benzyl group can be replaced by more complex moieties such as a benzoyl group or other arylalkyl systems with extended alkyl chains (e.g., phenylethyl, phenylpropyl). mdpi.com

At the N-4 position, the tetrahydropyranyl group can be replaced directly with substituted phenyl or heteroaryl rings. The synthesis of such N-arylpiperazines is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the coupling of 1-benzylpiperazine with a wide variety of aryl or heteroaryl halides. organic-chemistry.org This modification fundamentally changes the nature of the substituent from a saturated, flexible group to a planar, aromatic system, which can drastically alter the SAR. frontiersin.org

Scaffold Hopping and Lead Optimization Techniques

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule (in this case, the piperazine ring) with a structurally different scaffold, while aiming to maintain or improve the desired biological activity by preserving the spatial arrangement of key pharmacophoric elements. This approach is often used to discover novel chemical series with improved properties or to circumvent existing patents.

For a 1-benzyl-4-(4-tetrahydropyranyl)piperazine lead compound, potential scaffold hops could include:

Fused or Bridged Bicyclic Amines: Replacing the piperazine with scaffolds like diazabicyclo[2.2.1]heptane or homopiperazine.

Spirocyclic Diamines: Using spiro-diamine cores to maintain two nitrogen atoms with different exit vectors. enamine.net

Non-piperazine Scaffolds: Replacing the entire piperazine core with other structures, such as substituted piperidines or aminomethyl-cyclohexanes, where the key benzyl and tetrahydropyranyl groups are appended to maintain their relative orientation.

Once a promising chemical series is identified through initial design and synthesis, lead optimization is employed to refine the properties of the compounds. This is an iterative process involving cycles of design, synthesis, and testing. Key optimization goals include enhancing potency and selectivity, and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Techniques used in this phase include fine-tuning substituents based on SAR data, addressing metabolic liabilities (e.g., by introducing fluorine to block hydroxylation sites), and modulating physicochemical properties like lipophilicity and solubility to achieve a desirable pharmacokinetic profile.

Development of Libraries via Parallel Synthesis and Combinatorial Chemistry

The development of chemical libraries around a core scaffold is a cornerstone of modern medicinal chemistry, enabling the rapid generation and screening of numerous compounds to identify leads with desired biological activities. For the scaffold this compound, both parallel synthesis and combinatorial chemistry offer powerful strategies to systematically explore the structure-activity relationships (SAR) by modifying different parts of the molecule. While specific literature detailing the high-throughput synthesis of a library based exclusively on the this compound core is not extensively documented, the principles can be readily applied based on established methodologies for benzylpiperazine and piperazine derivatives. nih.govmdpi.comnih.gov

Combinatorial chemistry facilitates the efficient synthesis of large collections of related compounds. mdpi.com These techniques are broadly categorized into solid-phase and solution-phase synthesis. A common approach for generating a library of this compound analogues would involve a divergent strategy starting from a common intermediate, such as 1-(4-tetrahydropyranyl)piperazine. This intermediate allows for diversification at the N1 position of the piperazine ring.

Parallel Synthesis Approach

Parallel synthesis allows for the simultaneous creation of a discrete series of compounds in separate reaction vessels. A representative parallel synthesis to generate a library of analogues of this compound could be designed to introduce diversity at the benzyl moiety. This can be achieved through the N-alkylation of 1-(4-tetrahydropyranyl)piperazine with a variety of substituted benzyl halides.

The general reaction scheme would be as follows:

1-(4-tetrahydropyranyl)piperazine + Substituted Benzyl Halide → Substituted this compound Analogue

This reaction can be carried out in an array of reaction vials or a multi-well plate, with each well containing a different substituted benzyl halide. This approach enables the rapid generation of a focused library where the effect of substituents on the benzyl ring can be systematically studied.

Combinatorial Chemistry Strategies

For a more extensive library, a combinatorial approach, potentially utilizing solid-phase organic synthesis (SPOS), could be employed. mdpi.com In a hypothetical solid-phase synthesis, a piperazine core could be attached to a solid support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin.

A potential solid-phase route could involve:

Attachment of a protected piperazine derivative to a solid support.

Deprotection and reaction with a set of building blocks (e.g., substituted benzoic acids to form an amide linkage).

A second diversification step, followed by cleavage from the resin to yield the final library of compounds.

Alternatively, a solution-phase combinatorial approach using polymer-supported reagents or scavengers can also be effective. A liquid-phase method for creating libraries of disubstituted piperazine derivatives has been reported, which involves nucleophilic benzylic substitution and N-acylation. nih.gov This methodology could be adapted for the synthesis of analogues of this compound.

Illustrative Library Design

A focused library of this compound analogues can be constructed to explore the impact of electronic and steric properties of the substituents on the benzyl ring. The following table illustrates a potential set of reactants for a parallel synthesis approach.

| Entry | Common Reagent | Variable Benzyl Halide (R-CH₂-X) | Resulting Analogue |

|---|---|---|---|

| 1 | 1-(4-tetrahydropyranyl)piperazine | Benzyl chloride | This compound |

| 2 | 1-(4-tetrahydropyranyl)piperazine | 4-Fluorobenzyl chloride | 1-(4-Fluorobenzyl)-4-(4-tetrahydropyranyl)piperazine |

| 3 | 1-(4-tetrahydropyranyl)piperazine | 4-Chlorobenzyl chloride | 1-(4-Chlorobenzyl)-4-(4-tetrahydropyranyl)piperazine |

| 4 | 1-(4-tetrahydropyranyl)piperazine | 4-Methoxybenzyl chloride | 1-(4-Methoxybenzyl)-4-(4-tetrahydropyranyl)piperazine |

| 5 | 1-(4-tetrahydropyranyl)piperazine | 4-Nitrobenzyl bromide | 1-(4-Nitrobenzyl)-4-(4-tetrahydropyranyl)piperazine |

| 6 | 1-(4-tetrahydropyranyl)piperazine | 2-Chlorobenzyl chloride | 1-(2-Chlorobenzyl)-4-(4-tetrahydropyranyl)piperazine |

| 7 | 1-(4-tetrahydropyranyl)piperazine | 3,4-Dichlorobenzyl chloride | 1-(3,4-Dichlorobenzyl)-4-(4-tetrahydropyranyl)piperazine |

Further diversification could be achieved by modifying the tetrahydropyran ring, although this would require a more complex multi-step synthesis for the starting materials. For instance, libraries of piperazine derivatives have been successfully synthesized by reacting a piperazine core with various heterocyclic building blocks, such as thiazoles. mdpi.comnih.gov A similar strategy could be envisioned where analogues of the tetrahydropyran moiety are introduced.

The following table outlines a hypothetical combinatorial library design with two points of diversity: one on the benzyl ring (R¹) and another hypothetical modification on the tetrahydropyran ring (R²).

| R¹ Group (from Substituted Benzyl Halide) | |||

|---|---|---|---|

| R² Group (on Tetrahydropyran) | -H (Benzyl) | -F (4-Fluorobenzyl) | -OCH₃ (4-Methoxybenzyl) |

| -H (Standard THP) | Compound A1 | Compound A2 | Compound A3 |

| -CH₃ (Methyl-substituted THP) | Compound B1 | Compound B2 | Compound B3 |

| -OH (Hydroxy-substituted THP) | Compound C1 | Compound C2 | Compound C3 |

The synthesis of such libraries, followed by high-throughput screening, is a highly effective method for exploring the chemical space around the this compound scaffold and identifying novel compounds with potential therapeutic applications. The design and synthesis of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has demonstrated the feasibility of creating diverse benzylpiperazine-containing compound collections. rsc.org

Broader Research Implications and Future Directions

Significance of the 1-Benzyl-4-(4-tetrahydropyranyl)piperazine Scaffold in Advancing Chemical Biology Knowledge

The this compound scaffold represents a confluence of three distinct structural motifs, each contributing to its potential utility in chemical biology. The piperazine (B1678402) ring is a common N-heterocycle found in numerous biologically active compounds, prized for its ability to improve the pharmacokinetic properties of drug candidates due to the pKa of its nitrogen atoms, which enhances water solubility and bioavailability. nih.gov

The 1-benzyl group can serve multiple roles. It can act as a key pharmacophoric element interacting with biological targets or function as a versatile synthetic handle, allowing for further molecular elaboration. The benzyl (B1604629) group is also a well-established blocking group in the synthesis of unsymmetrically substituted piperazines, enabling precise chemical modifications at the second nitrogen atom. orgsyn.org

The 4-(4-tetrahydropyranyl) moiety is particularly intriguing. While the tetrahydropyran (B127337) (THP) group is a common protecting group for alcohols, its direct attachment to the piperazine core introduces specific stereochemical and polarity characteristics. This substitution can influence the molecule's conformation, solubility, and potential for hydrogen bonding, thereby modulating its interaction with biological macromolecules.

In chemical biology, small molecules like this compound serve as "chemical probes" to investigate and manipulate protein function within a native cellular context. mskcc.org By using such probes, researchers can gain insights into complex biological processes that complement genetic approaches. nih.gov The unique combination of lipophilic (benzyl), hydrophilic/polar (piperazine and tetrahydropyran ether oxygen), and basic (piperazine nitrogens) features within this single scaffold makes it a promising starting point for developing novel probes to explore new biological targets and signaling pathways.

Theoretical Frameworks for Predicting and Designing Next-Generation Piperazine Derivatives

The rational design of new therapeutics relies heavily on theoretical and computational models to predict molecular behavior and guide synthetic efforts. malvernpanalytical.com For piperazine derivatives, these frameworks are crucial for navigating the vast chemical space and optimizing for desired biological activity and drug-like properties.

Pharmacophore Modeling and Molecular Docking: A common approach begins with identifying the key chemical features required for a molecule to interact with a specific biological target, known as a pharmacophore. nih.govacs.org For piperazine-based compounds, which often target receptors or enzymes, the pharmacophore model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and basic nitrogen centers. nih.gov Computational docking studies can then be used to simulate how newly designed derivatives, based on the this compound scaffold, would bind to a target protein's active site, predicting their affinity and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of known piperazine derivatives, researchers can build predictive models. researchgate.net These models can then be used to estimate the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.

Future Avenues in Synthetic Method Development for Complex Polycyclic Amine Systems

The synthesis of complex amine-containing structures like this compound is fundamental to their exploration. Future progress in this area hinges on the development of more efficient, selective, and sustainable synthetic methods.

Modern Strategies for Piperazine Synthesis: Traditional methods for creating substituted piperazines often involve multi-step sequences. orgsyn.org Modern approaches focus on streamlining these syntheses. One versatile method involves the cleavage and functionalization of 1,4-diazabicyclo[2.2.2]octane (DABCO), which provides a direct route to diverse piperazine derivatives. researchgate.net Other advanced strategies include catalyst-free, multi-component reactions that can construct the piperazine ring and introduce substituents in a single step. researchgate.net

Construction of Polycyclic Systems: Creating complex polycyclic amines often involves condensation reactions between amines and carbonyl compounds or cycloaddition reactions. researchgate.netresearchgate.net For instance, the synthesis of macrocyclic polyamines often utilizes reactions between protected diamines and disulfonates to facilitate ring closure. nih.gov A key challenge in these syntheses is controlling the reaction to favor the desired cyclic product over linear polymerization, which can be addressed through high-dilution techniques or the use of metal templates. researchgate.net Recent advances have also explored novel cycloreversion/cyclization sequences to generate new heterocyclic frameworks. acs.org

Photoredox Catalysis: Amine functionalization via oxidative photoredox catalysis has emerged as a powerful tool. nih.gov This methodology uses visible light to generate reactive intermediates like α-amino radicals or iminium ions from simple amines, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov Applying such techniques to intermediates in the synthesis of the this compound scaffold could open new avenues for creating novel analogs with enhanced structural complexity and diversity.

Future research will likely focus on developing stereoselective synthetic routes to control the three-dimensional arrangement of atoms, which is critical for biological activity, and on creating more environmentally benign processes that reduce waste and energy consumption.

Interdisciplinary Research Opportunities in Chemical Probes and Molecular Tools Development

The development of chemical probes and molecular tools is an inherently interdisciplinary endeavor, bridging chemistry, biology, physics, and medicine. birmingham.ac.uk A versatile scaffold like this compound provides a rich platform for creating specialized tools to address fundamental questions in the biomedical sciences. ucsb.edu

Molecular Imaging: By attaching imaging agents, such as fluorescent dyes or radioisotopes, to the scaffold, researchers can create probes to visualize biological processes in real-time. For example, a derivative could be labeled to track the distribution of a specific protein within a cell using advanced microscopy or to monitor disease progression in whole organisms via positron emission tomography (PET) imaging. mskcc.org This requires collaboration between synthetic chemists who create the probes and imaging scientists who apply them to biological systems. birmingham.ac.uk

Chemical Proteomics: Chemical probes are central to proteomics, the large-scale study of proteins. A derivative of the scaffold could be functionalized with a reactive group to covalently bind to a target protein, or with a tag like biotin (B1667282) for affinity purification. mskcc.org These tools allow for the identification of a drug's protein targets (target deconvolution) or the mapping of protein-protein interaction networks, providing deep insights into cellular signaling.

Modulating Biological Pathways: The core function of many chemical probes is to modulate the activity of a specific protein or pathway with high temporal and spatial control. mskcc.org The this compound scaffold can be systematically optimized to create potent and selective inhibitors or activators of enzymes, receptors, or other protein classes. These tools are invaluable for validating new drug targets and dissecting their role in health and disease. nih.gov

The successful development of such molecular tools requires a collaborative ecosystem where chemists design and synthesize novel molecules, biologists test their function in cellular and animal models, and computational scientists provide theoretical insights to guide the design-build-test-learn cycle.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-Benzyl-4-(4-tetrahydropyranyl)piperazine, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key steps include:

- Coupling reactions : Use of dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide to link tetrahydropyranyl and benzyl groups to the piperazine core .

- Condition optimization : Control temperature (e.g., 50–80°C), solvent polarity (e.g., methanol or DMF), and stoichiometric ratios to enhance yield and purity. For example, refluxing in methanol for 12 hours improved yields in analogous piperazine derivatives .

- Characterization : Employ NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity and purity .

Q. What pharmacological activities have been reported for this compound and related analogs?

- Answer : Piperazine derivatives exhibit diverse bioactivities:

- Local anesthetic activity : Demonstrated in infiltration anesthesia models, with efficacy linked to substituents like phenyl-propionic radicals .

- Antiplatelet effects : Confirmed via computational studies and in vitro assays, correlating with structural modifications such as sulfonamide groups .

- Neurological potential : Piperazine scaffolds are known to modulate monoamine pathways (e.g., serotonin, dopamine), suggesting applications in depression or anxiety .

Q. How can researchers mitigate toxicity concerns while retaining biological activity in piperazine derivatives?

- Answer : Structural modifications are critical:

- Cyclodextrin inclusion : Beta-cyclodextran reduces toxicity but may lower bioactivity. Balance by introducing electron-withdrawing groups (e.g., nitro) to enhance receptor binding .

- Lipophilicity adjustments : Replace benzyl groups with hydrophilic moieties (e.g., methoxyethyl) to improve safety profiles without compromising membrane permeability .

Advanced Research Questions

Q. How do crystallographic and supramolecular studies inform the design of this compound derivatives?

- Answer : X-ray diffraction and Hirshfeld surface analysis reveal:

- Hydrogen bonding patterns : Substituents like nitro or methoxy groups influence crystal packing and stability. For example, C–H⋯O interactions in 1-(2-fluorobenzoyl)piperazine derivatives enhance thermal stability .

- Disorder management : Halogenated analogs (e.g., chloro, bromo) often exhibit positional disorder, requiring low-temperature crystallization for resolution .

Q. What contradictions exist in reported data on antiplatelet activity, and how can they be resolved experimentally?

- Answer : Some studies report reduced activity despite structural similarity to active analogs. Proposed solutions:

- Dose-response profiling : Re-evaluate activity across concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Receptor specificity assays : Use selective inhibitors (e.g., COX-1/2 blockers) to isolate mechanisms. For example, sulfonamide-containing derivatives may target thromboxane A2 receptors .

Q. How can molecular modeling guide the optimization of piperazine derivatives for kinase inhibition?

- Answer : Computational strategies include:

- Docking studies : Simulate interactions with kinase active sites (e.g., Wee1 kinase). Piperazine’s flexibility allows conformational adaptation to ATP-binding pockets .

- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl) with inhibitory potency. For example, 3-nitropyridine moieties enhance π-π stacking in anticancer analogs .

Q. What challenges arise in reproducing pharmacological data for piperazine derivatives, and how can they be addressed?

- Answer : Common issues and solutions:

- Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays .

- Batch-to-batch purity : Implement HPLC-UV (>98% purity thresholds) and control storage conditions (e.g., −20°C under argon) .

Methodological Considerations

Q. What analytical techniques are critical for resolving structural ambiguities in piperazine derivatives?

- Answer : Beyond NMR/MS:

- X-ray crystallography : Resolves stereochemical ambiguities, as seen in 1-aroyl-4-methoxyphenylpiperazine structures .

- Dynamic light scattering (DLS) : Monitors aggregation states in solution-phase studies .

Q. How can researchers elucidate the mechanism of action for piperazine-based local anesthetics?

- Answer : Experimental approaches:

- Calcium channel blocking assays : Measure inhibition of T-type channels in dorsal root ganglion neurons .

- In vivo pain models : Use carrageenan-induced inflammation in rodents to correlate anesthetic duration with structural features (e.g., sulfur-containing substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.